molecular formula C10H13NO2 B13333939 2-(4-(Aminomethyl)-3-methylphenyl)acetic acid

2-(4-(Aminomethyl)-3-methylphenyl)acetic acid

Cat. No.: B13333939
M. Wt: 179.22 g/mol
InChI Key: GELOZAPRJKLQKH-UHFFFAOYSA-N
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Description

2-(4-(Aminomethyl)-3-methylphenyl)acetic acid is an organic compound with a unique structure that includes an aminomethyl group attached to a methylphenyl acetic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-(Aminomethyl)-3-methylphenyl)acetic acid typically involves the reaction of 4-(aminomethyl)-3-methylbenzaldehyde with a suitable acetic acid derivative. One common method includes the use of a reductive amination process, where the aldehyde group is reduced to an amine in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride .

Industrial Production Methods: Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 2-(4-(Aminomethyl)-3-methylphenyl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Various nucleophiles depending on the desired substitution product.

Major Products Formed:

Mechanism of Action

The mechanism of action of 2-(4-(Aminomethyl)-3-methylphenyl)acetic acid involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target proteins, influencing their activity and function. This compound may also participate in enzymatic reactions, acting as a substrate or inhibitor .

Comparison with Similar Compounds

Uniqueness: 2-(4-(Aminomethyl)-3-methylphenyl)acetic acid is unique due to the presence of both the aminomethyl and methyl groups, which confer distinct chemical properties and reactivity compared to its analogs. These structural features may enhance its interactions with biological targets and its utility in various applications .

Properties

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

2-[4-(aminomethyl)-3-methylphenyl]acetic acid

InChI

InChI=1S/C10H13NO2/c1-7-4-8(5-10(12)13)2-3-9(7)6-11/h2-4H,5-6,11H2,1H3,(H,12,13)

InChI Key

GELOZAPRJKLQKH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)CC(=O)O)CN

Origin of Product

United States

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